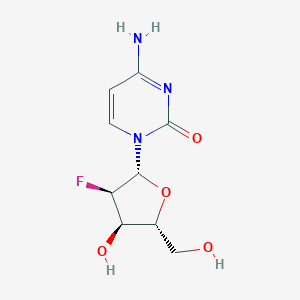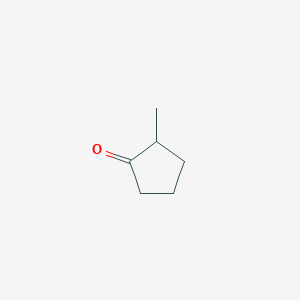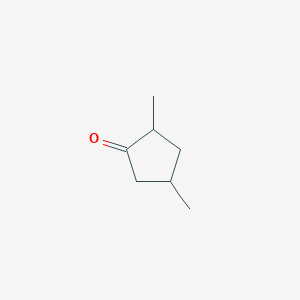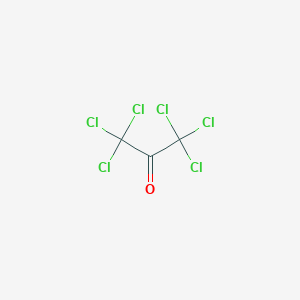![molecular formula C7H6N2O2S B130100 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione CAS No. 149587-33-7](/img/structure/B130100.png)
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is a heterocyclic organic compound with a molecular formula C8H6N2O2S. It is also known as Metolachlor, a widely used herbicide in agriculture. The compound has a thienopyridine ring, a pyrazine ring, and a carbonyl group. It is a selective herbicide that inhibits the growth of weeds by preventing the synthesis of fatty acids.
Mecanismo De Acción
The herbicidal activity of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is due to its inhibition of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for the growth of plants. Inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione can lead to adverse effects on non-target organisms such as aquatic plants and animals. The compound has been found to be toxic to some species of algae, leading to decreased photosynthetic activity and growth inhibition. It has also been shown to be toxic to some species of fish, leading to decreased survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione in lab experiments include its high potency as a herbicide and its selectivity for ALS. This allows for precise control of weed growth without affecting the growth of crops. However, the compound's toxicity to non-target organisms can limit its use in certain experiments.
Direcciones Futuras
Future research on 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione could focus on its potential as an antifungal agent. Studies could investigate its efficacy against various fungal pathogens and its mechanism of action. Additionally, research could be conducted on the compound's impact on soil microbiota and its potential for environmental persistence. Finally, studies could investigate the development of new herbicides based on the structure of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione that have reduced toxicity to non-target organisms.
Métodos De Síntesis
The synthesis of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is achieved by the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with thiosemicarbazide in the presence of a base. The resulting thiosemicarbazone is then oxidized with potassium permanganate to produce the final product.
Aplicaciones Científicas De Investigación
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione has been extensively studied for its herbicidal properties. It has been used in the control of weeds in various crops such as corn, soybeans, and cotton. The compound has also been investigated for its potential as an antifungal agent.
Propiedades
Número CAS |
149587-33-7 |
|---|---|
Nombre del producto |
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione |
Fórmula molecular |
C7H6N2O2S |
Peso molecular |
182.2 g/mol |
Nombre IUPAC |
7-methyl-1,4-dihydrothieno[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-7-4(3)8-5(10)6(11)9-7/h2H,1H3,(H,8,10)(H,9,11) |
Clave InChI |
PMWJZDLFWVIZEV-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=C1NC(=O)C(=O)N2 |
SMILES canónico |
CC1=CSC2=C1NC(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






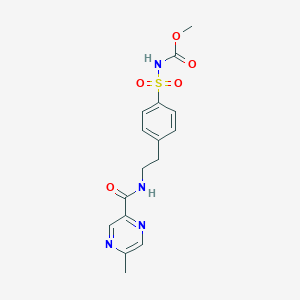
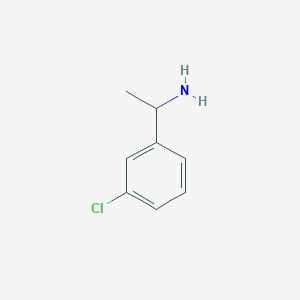
![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)
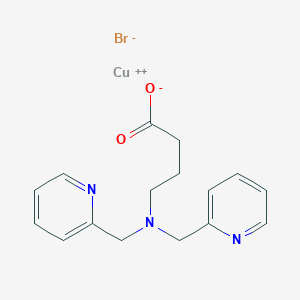
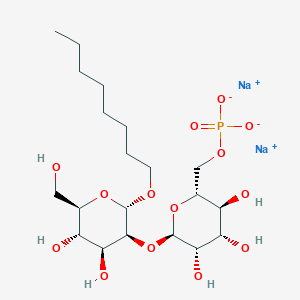
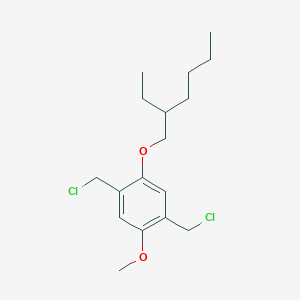
![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)
